Cas no 2227887-36-5 ((2R)-2-(1-methylcyclopropyl)oxirane)

(2R)-2-(1-Methylcyclopropyl)oxirane is a chiral epoxide compound characterized by its strained cyclopropane and oxirane rings, which impart unique reactivity in synthetic applications. The (2R)-configuration ensures enantioselectivity, making it valuable for asymmetric synthesis, particularly in the preparation of biologically active molecules or fine chemicals. Its structural rigidity and steric constraints can influence regio- and stereochemical outcomes in ring-opening reactions, offering control over product formation. The compound’s stability under typical storage conditions and compatibility with diverse reaction conditions further enhance its utility in organic and medicinal chemistry research. Suitable for use as a building block in complex molecular architectures, it provides a versatile intermediate for targeted functionalization.
(2R)-2-(1-methylcyclopropyl)oxirane structure
2227887-36-5 structure
商品名:(2R)-2-(1-methylcyclopropyl)oxirane
CAS番号:2227887-36-5
MF:C6H10O
メガワット:98.1430020332336
CID:5903575
PubChem ID:165614439

(2R)-2-(1-methylcyclopropyl)oxirane 化学的及び物理的性質

名前と識別子

    • (2R)-2-(1-methylcyclopropyl)oxirane
    • EN300-1802474
    • 2227887-36-5
    • インチ: 1S/C6H10O/c1-6(2-3-6)5-4-7-5/h5H,2-4H2,1H3/t5-/m0/s1
    • InChIKey: FOYSYMLOWRLLRN-YFKPBYRVSA-N
    • ほほえんだ: O1C[C@H]1C1(C)CC1

計算された属性

  • せいみつぶんしりょう: 98.073164938g/mol
  • どういたいしつりょう: 98.073164938g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 7
  • 回転可能化学結合数: 1
  • 複雑さ: 94.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

(2R)-2-(1-methylcyclopropyl)oxirane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1802474-0.25g
(2R)-2-(1-methylcyclopropyl)oxirane
2227887-36-5
0.25g
$1420.0 2023-09-19
Enamine
EN300-1802474-0.1g
(2R)-2-(1-methylcyclopropyl)oxirane
2227887-36-5
0.1g
$1357.0 2023-09-19
Enamine
EN300-1802474-0.05g
(2R)-2-(1-methylcyclopropyl)oxirane
2227887-36-5
0.05g
$1296.0 2023-09-19
Enamine
EN300-1802474-0.5g
(2R)-2-(1-methylcyclopropyl)oxirane
2227887-36-5
0.5g
$1482.0 2023-09-19
Enamine
EN300-1802474-10g
(2R)-2-(1-methylcyclopropyl)oxirane
2227887-36-5
10g
$6635.0 2023-09-19
Enamine
EN300-1802474-5.0g
(2R)-2-(1-methylcyclopropyl)oxirane
2227887-36-5
5g
$4475.0 2023-06-03
Enamine
EN300-1802474-1.0g
(2R)-2-(1-methylcyclopropyl)oxirane
2227887-36-5
1g
$1543.0 2023-06-03
Enamine
EN300-1802474-2.5g
(2R)-2-(1-methylcyclopropyl)oxirane
2227887-36-5
2.5g
$3025.0 2023-09-19
Enamine
EN300-1802474-10.0g
(2R)-2-(1-methylcyclopropyl)oxirane
2227887-36-5
10g
$6635.0 2023-06-03
Enamine
EN300-1802474-1g
(2R)-2-(1-methylcyclopropyl)oxirane
2227887-36-5
1g
$1543.0 2023-09-19

(2R)-2-(1-methylcyclopropyl)oxirane 関連文献

(2R)-2-(1-methylcyclopropyl)oxiraneに関する追加情報

Introduction to (2R)-2-(1-methylcyclopropyl)oxirane (CAS No. 2227887-36-5)

(2R)-2-(1-methylcyclopropyl)oxirane, also known by its CAS number 2227887-36-5, is a chiral epoxide compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structural features, which include a cyclopropyl group and an epoxide ring, both of which contribute to its chemical reactivity and potential applications.

The chiral center in (2R)-2-(1-methylcyclopropyl)oxirane imparts enantiomeric purity, making it a valuable building block for the synthesis of optically active compounds. The cyclopropyl group, with its inherent strain, enhances the reactivity of the epoxide ring, facilitating various chemical transformations. These properties have led to its widespread use in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and fine chemicals.

Recent studies have highlighted the versatility of (2R)-2-(1-methylcyclopropyl)oxirane in various synthetic routes. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated the efficient conversion of this compound into a series of biologically active molecules through ring-opening reactions. The researchers utilized a palladium-catalyzed asymmetric ring-opening approach, which yielded high enantioselectivity and excellent yields. This method has significant implications for the synthesis of chiral intermediates used in drug discovery and development.

In the pharmaceutical industry, (2R)-2-(1-methylcyclopropyl)oxirane has been explored as a key intermediate in the synthesis of several drug candidates. One notable example is its use in the production of a novel antiviral agent that has shown promising results in preclinical trials. The compound's ability to undergo selective functionalization allows for the introduction of diverse pharmacophores, enhancing its therapeutic potential.

Beyond pharmaceutical applications, (2R)-2-(1-methylcyclopropyl)oxirane has found utility in materials science. Its unique structure makes it suitable for the preparation of advanced polymers and coatings. A recent study published in Macromolecules reported the use of this epoxide in the synthesis of biodegradable polymers with tunable properties. The resulting materials exhibited excellent mechanical strength and biocompatibility, making them ideal for biomedical applications such as tissue engineering and drug delivery systems.

The environmental impact of chemical processes is an increasingly important consideration in modern research. In this context, green chemistry principles have been applied to the synthesis and use of (2R)-2-(1-methylcyclopropyl)oxirane. Researchers have developed sustainable methods for its production using renewable feedstocks and catalytic systems that minimize waste generation. These advancements not only reduce environmental footprints but also align with regulatory requirements for sustainable chemical practices.

The safety profile of (2R)-2-(1-methylcyclopropyl)oxirane is another critical aspect that has been extensively studied. Toxicological assessments have shown that this compound is generally safe when handled under appropriate conditions. However, like many organic compounds, it should be used with caution to avoid inhalation or skin contact. Proper personal protective equipment (PPE) and adherence to laboratory safety protocols are essential to ensure safe handling.

In conclusion, (2R)-2-(1-methylcyclopropyl)oxirane (CAS No. 2227887-36-5) is a versatile and valuable compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique structural features and chiral nature make it an indispensable building block for the development of advanced materials and therapeutic agents. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in modern chemistry.

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